molecular formula C20H25N3O2 B5718336 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine

1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine

Cat. No.: B5718336
M. Wt: 339.4 g/mol
InChI Key: AQGMGOPOJDMNMC-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 3-nitrobenzyl group and a 3-phenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:

    N-alkylation of piperazine: The piperazine ring is first alkylated with 3-nitrobenzyl chloride under basic conditions to form 1-(3-nitrobenzyl)piperazine.

    Further alkylation: The intermediate 1-(3-nitrobenzyl)piperazine is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and phenylpropyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Reduction: The major product would be 1-(3-aminobenzyl)-4-(3-phenylpropyl)piperazine.

    Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of central nervous system activity.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors in the brain, modulating their activity. The nitrobenzyl and phenylpropyl groups may influence the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-phenylpiperazine: Lacks the nitro group, which may result in different biological activity.

    1-(3-nitrobenzyl)piperazine: Lacks the phenylpropyl group, which may affect its pharmacokinetic properties.

    4-(3-phenylpropyl)piperazine: Lacks the nitrobenzyl group, which may influence its chemical reactivity.

Uniqueness

1-(3-nitrobenzyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both the nitrobenzyl and phenylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-23(25)20-10-4-8-19(16-20)17-22-14-12-21(13-15-22)11-5-9-18-6-2-1-3-7-18/h1-4,6-8,10,16H,5,9,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGMGOPOJDMNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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